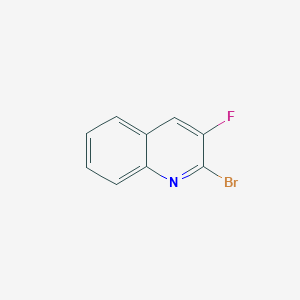

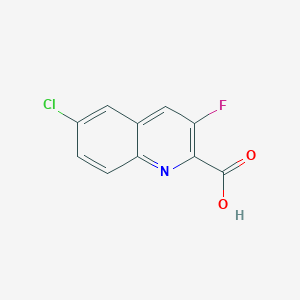

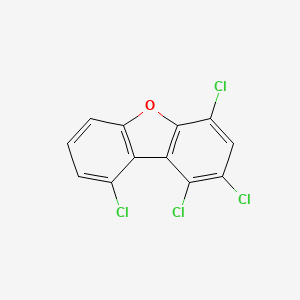

2,8-Dibromo-3-fluoroquinoline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Phototoxicity Reduction in Fluoroquinolones

Fluoroquinolones are known for their phototoxic effects, which are exacerbated under UV light exposure. A study by Marutani et al. (1993) showed that modifying the quinolone nucleus with a methoxy group at the 8 position significantly reduces this phototoxicity. This modification, as in the case of Q-35 (8-OCH3), provided stability under UVA irradiation and reduced inflammatory lesions in a murine model, contrasting with the effects seen in fluoroquinolones without such substitutions (Marutani et al., 1993).

Hg2+-Selective Chromo- and Fluoroionophores

8-Hydroxyquinoline derivatives, including those modified with fluorine, have been studied for their metal ion sensing properties. Moon et al. (2004) developed a compound that exhibited pronounced Hg2+-selective fluoroionophoric properties, efficiently quenching fluorescence with Hg2+ ions in an aqueous dioxane solution. This highlights the potential of fluoroquinoline derivatives in the selective detection of heavy metals (Moon et al., 2004).

Functionalization and Metalation of Fluoroquinolines

Ondi et al. (2005) demonstrated that mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into various functionalized forms, including carboxylic acids and carboxamides. These compounds have potential applications in creating derivatives with specific functional groups, useful in various chemical and pharmaceutical fields (Ondi et al., 2005).

Fluorescence Monitoring of Corrosion

Roshan et al. (2018) utilized 8-hydroxyquinoline (8-HQ) in epoxy coatings for detecting corrosion in metals. 8-HQ, sensitive to ferric ions, was shown to fluoresce upon chelation with Fe2+/Fe3+ ions produced during corrosion, demonstrating an innovative application of quinoline derivatives in industrial monitoring (Roshan et al., 2018).

Fluorescence Properties of Hydroxyquinolines

Park et al. (2016) explored the photophysical processes of 8-Hydroxyquinoline in different media. The study provided insights into why metal complexes of 8-HQ are generally fluorescent while 8-HQ alone is not, which is pivotal for its applications in fluorescence-based detection and analysis (Park et al., 2016).

Propiedades

IUPAC Name |

2,8-dibromo-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACCTSNIBRCJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479740 | |

| Record name | 2,8-Dibromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromo-3-fluoroquinoline | |

CAS RN |

834884-04-7 | |

| Record name | 2,8-Dibromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.